2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core substituted with a furan-2-yl group at position 7, a methyl group at position 2, and an N-(o-tolyl)acetamide moiety at position 3. The structural complexity arises from the fused thiazole-pyridazinone system, which is known to confer unique electronic and steric properties.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-11-6-3-4-7-13(11)21-15(24)10-23-19(25)17-18(27-12(2)20-17)16(22-23)14-8-5-9-26-14/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZKOAHYOIEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique structural combination that includes:
- Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
- Furan moiety : Associated with various pharmacological effects.
- Acetamide group : Enhances solubility and bioavailability.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity
- Studies have shown that thiazolo-pyridazine derivatives can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The compound's structure suggests it may interact with key cellular pathways involved in tumorigenesis.
-
Antimicrobial Properties
- The furan ring in the structure is known for its antimicrobial effects. Preliminary assays indicate that this compound may exhibit activity against both gram-positive and gram-negative bacteria.
-
Anti-inflammatory Effects
- Research into related compounds has demonstrated anti-inflammatory properties, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases.
The mechanism of action for this compound is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Interaction with enzymes related to cancer cell proliferation.
- Disruption of Cellular Signaling Pathways : Modulating pathways that lead to inflammation or cancer progression.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Anticancer activity against various cell lines |
| 7-Acetylfurocoumarin | Furan ring | Antimicrobial properties |
| 3-Dimethylaminophenyl Thiazole | Thiazole ring | Antitumor activity |
Case Studies
-
Study on Anticancer Efficacy
- A recent study explored the anticancer effects of thiazolo[4,5-d]pyridazine derivatives, finding significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The study highlighted the importance of the thiazole moiety in enhancing cytotoxicity.
-
Antimicrobial Testing
- In vitro testing demonstrated that compounds with furan rings exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the furan structure could enhance efficacy.
-
Inflammation Model
- Animal models treated with related thiazolo-pyridazine derivatives showed reduced markers of inflammation (e.g., TNF-alpha levels), indicating potential therapeutic benefits for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on core scaffolds, substituents, and available
Thiazolidinone/Acetamide Derivatives
Example Compound :
N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide (Compound 6)
- Core Structure: Thiazolidinone (5-membered ring) vs. Thiazolo[4,5-d]pyridazinone (fused 6-membered system).
- Substituents :
- Shared: o-Tolyl group, acetamide linkage.
- Distinct: Coumarin-4-yloxy vs. Furan-2-yl and methyl groups.
- Synthesis : Cyclization with mercaptoacetic acid (yield: 45%) vs. Unspecified for the target compound.
Pyrimido-Oxazin/Acetamide Derivatives
Example Compounds :
16c, 16d, 16e (pyrimido[4,5-d][1,3]oxazin-1(4H)-yl derivatives)
- Core Structure: Pyrimido-oxazin (fused pyrimidine-oxazine) vs. Thiazolo-pyridazinone.
- Substituents: Shared: Acrylamide/phenyl groups. Distinct: Methoxy-methylpiperazinylphenylamino vs. Furan-2-yl/methyl.
- Physicochemical Data :
| Compound | HPLC Purity (%) | Retention Time (min) |
|---|---|---|
| 16c | 99.34 | 9.37 |
| 16d | 97.05 | 11.98 |
| 16e | 95.07 | 10.60 |
The target compound’s solubility/stability may differ due to its fused thiazole-pyridazinone core.
Oxazepinone/Acetamide Derivatives
Example Compound :
N-[4,7-Dioxo-2-(o-tolyl)-1,3-oxazepin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide (Compound 9)
- Core Structure: 7-membered oxazepinone vs. 6-membered thiazolo-pyridazinone.
- Substituents :
- Shared: o-Tolyl, acetamide.
- Distinct: Coumarin-4-yloxy vs. Furan-2-yl.
- Synthesis : Cyclization with maleic anhydride (yield: 40%) vs. Unreported for the target compound.
Key Structural and Functional Insights
Impact of Core Heterocycles
- Thiazolo[4,5-d]pyridazinone: The fused system likely enhances π-stacking interactions and metabolic stability compared to monocyclic thiazolidinones or oxazepinones.
- Thiazolidinone/Oxazepinone: Smaller rings may improve conformational flexibility but reduce enzymatic resistance .
Role of Substituents
- o-Tolyl Acetamide : Common in kinase inhibitors (e.g., EGFR); may confer similar target specificity .
Q & A
Q. What are the critical steps and challenges in synthesizing this thiazolo-pyridazine derivative with high purity?
The synthesis involves multi-step reactions, including cyclocondensation of substituted pyridazine precursors, thiazole ring formation using reagents like P₂S₅, and subsequent acylation with chloroacetyl chloride. Key challenges include controlling reaction temperatures (60–80°C for 6–12 hours), optimizing solvent systems (e.g., DMF for nucleophilic substitution), and minimizing side products during acylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural characterization?
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm).
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC-UV : Assess purity (>98%) using C18 columns and acetonitrile/water mobile phases.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
Conduct accelerated stability studies:
- Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
- Analyze degradation via HPLC at intervals (0, 1, 3, 6 months).
- Identify degradation products using LC-MS and adjust storage protocols (e.g., lyophilization with cryoprotectants) .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) to enhance biological potency?
- Systematic substitution : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) and compare IC₅₀ values in enzyme inhibition assays.
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR kinases. Focus on hydrogen bonding (amide group) and hydrophobic interactions (methyl group) .
- Pharmacophore modeling : Identify essential moieties (e.g., 4-oxothiazolo core) using Schrödinger Suite .
Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?
- Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t½) in rodent models. Low oral absorption may explain in vivo inefficacy despite in vitro activity.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma.
- Dose optimization : Conduct MTD (maximum tolerated dose) studies and adjust dosing regimens (e.g., twice daily vs. single dose) .
Q. What methodologies are recommended for identifying primary biological targets in cancer cells?
- Affinity chromatography : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes.
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding .
Q. How should dose-response studies be designed to evaluate the therapeutic window?
- In vitro : Test 10 concentrations (0.1–100 µM) in cancer/normal cell lines (72-hour exposure). Calculate IC₅₀ and selectivity index (SI = IC₅₀_normal / IC₅₀_cancer).
- In vivo : Use a 3+3 dose-escalation design in xenograft models. Monitor body weight, organ toxicity (histopathology), and tumor volume reduction .
Q. What computational tools predict metabolic stability and potential toxicity?
- CYP450 metabolism : Simulate using StarDrop’s DEREK Nexus to identify vulnerable sites (e.g., furan ring oxidation).
- QSAR models : Train models with datasets of thiazolo-pyridazines to predict Ames test (mutagenicity) and hERG inhibition .
Methodological Best Practices
Q. How to optimize reaction yields during the acylation step?
- Use Schlenk techniques to exclude moisture.
- Employ 1.2 equivalents of chloroacetyl chloride and 2.5 equivalents of triethylamine in anhydrous THF (0°C to RT, 4 hours).
- Quench with ice-water and extract with dichloromethane (3×) .
Q. Which parameters are critical for validating an HPLC-UV method in biological matrices?
- Linearity : R² ≥0.99 across 0.1–50 µg/mL.
- Recovery : >85% from spiked plasma samples.
- Precision : Intra-/inter-day CV <5%.
- LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
